6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-12-20-22-13-19(15-4-8-17(25-2)9-5-15)21(24(20)23-14)16-6-10-18(26-3)11-7-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVOXXLMVMBGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring. This intermediate is then subjected to cyclization with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potentially enhanced properties .
Scientific Research Applications
Antituberculosis Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for antituberculosis agents. Specifically, 6,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been investigated through high-throughput screening methods. The compound demonstrated significant activity against Mycobacterium tuberculosis, with a mechanism of action that differs from traditional antitubercular drugs. Notably, it was found to have low cytotoxicity while effectively inhibiting bacterial growth within macrophages .
Antitumor Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its antitumor properties. Derivatives of this scaffold, including this compound, exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their pharmacological properties. Research has focused on modifying various positions on the pyrazolo ring to enhance biological activity and selectivity against target pathogens or cancer cells. The incorporation of methoxyphenyl groups at the 6 and 7 positions has been shown to improve solubility and bioavailability while maintaining or enhancing the desired therapeutic effects .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
6,7-Disubstituted Derivatives
- 6,7-Dimethylpyrazolo[1,5-a]pyrimidine (Compound 74, Fig. 18) :
This analog lacks aryl substituents but retains methyl groups at positions 6 and 5. It exhibits moderate anti-inflammatory activity, though significantly lower potency compared to aryl-substituted derivatives like 6,7-bis(4-methoxyphenyl) analogs. The absence of methoxyphenyl groups likely reduces π-π stacking interactions with hydrophobic enzyme pockets . - 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (Compound 10f) :
A COX-2-selective inhibitor with IC₅₀ values < 10 nM for COX-2 and >10,000-fold selectivity over COX-1. The 4-methylsulfonylphenyl group at position 2 enhances selectivity, while 6,7-dimethylation optimizes steric fit within the COX-2 active site .
5,6-Disubstituted Derivatives
- 5,6-Diarylpyrazolo[1,5-a]pyrimidines (Compound 3) :
Synthesized via microwave-assisted condensation, these derivatives exhibit antifungal activity against Botrytis cinerea (EC₅₀ = 12–18 μM). The 5,6-substitution pattern contrasts with 6,7-bis(4-methoxyphenyl) analogs, suggesting that substituent position critically influences target specificity .
Role of Aryl Substituents
- 6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine :
Demonstrates microtubule-destabilizing activity in sea urchin embryos (IC₅₀ = 2.1 μM). The trimethoxy group at position 7 enhances hydrophobic interactions with tubulin, while the 4-methoxyphenyl at position 6 contributes to planarity and binding . - 2-(4-Methoxyphenyl)-5-methylcyclopenta[g]pyrazolo[1,5-a]pyrimidine (Compound IV) :
Structural analysis reveals near-coplanarity (dihedral angle = 3.6°) between the 4-methoxyphenyl and pyrazolopyrimidine rings, optimizing π-π interactions in solid-state packing .
Methyl Group Effects at Position 2
The 2-methyl group in 6,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is conserved in several derivatives with distinct activities:
The 2-methyl group minimally affects steric hindrance but stabilizes the pyrazole ring conformation, enhancing target engagement .
Biological Activity
6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Synthesis
The structure of this compound features a pyrazolo[1,5-a]pyrimidine core substituted with two 4-methoxyphenyl groups at the 6 and 7 positions. This specific substitution pattern is believed to enhance the compound's biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The methods often include:
- Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
- Introduction of methoxyphenyl substituents via electrophilic aromatic substitution or coupling reactions.
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In one study, compounds were evaluated for their antibacterial and antibiofilm activities, revealing that several derivatives displayed potent bactericidal effects compared to standard antibiotics like erythromycin and amikacin .
| Compound | Activity Against S. aureus | Activity Against P. aeruginosa |
|---|---|---|
| 6 | Significant | Moderate |
| 7 | Moderate | Significant |
Antitubercular Activity
This compound has been identified as a potential antitubercular agent. It was found to inhibit Mycobacterium tuberculosis by targeting specific metabolic pathways. The mechanism of action involves interference with the biosynthesis of essential metabolites required for bacterial survival .
Enzymatic Inhibition
The compound has also been explored for its ability to inhibit various enzymes. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial in folate metabolism and is a target for several anticancer drugs .
Case Study 1: Antitubercular Screening
In a high-throughput screening study, analogs of pyrazolo[1,5-a]pyrimidines were tested against M. tuberculosis, leading to the identification of compounds with low cytotoxicity and effective inhibition at submicromolar concentrations . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that specific substitutions significantly improved antibacterial properties. The most active compounds were further analyzed for their mechanism of action against biofilm formation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enol ethers. For example, 5-aminopyrazole reacts with sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate under reflux in acetic acid or ethanol to form the pyrazolo[1,5-a]pyrimidine core . Optimization involves adjusting solvent polarity (e.g., PEG-400 for higher yields ), temperature (80–100°C), and catalysts (e.g., p-toluenesulfonic acid). Post-synthetic modifications, such as introducing methyl groups at position 2, require alkylation or Friedel-Crafts reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the 4-methoxyphenyl groups show aromatic protons at δ 7.2–7.8 ppm and methoxy signals at δ 3.8–4.0 ppm .
- X-ray Crystallography : Determines molecular geometry and packing. A related bis(4-methoxyphenyl) derivative exhibited a planar pyrimidine ring with dihedral angles of 5.2° between aryl groups .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated: 402.15; found: 402.14 ).
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., HNO₃ during nitration ).
- Dispose of waste via licensed hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOE correlations or MS fragments) may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) to assign overlapping signals .
- Elemental Analysis : Cross-check calculated vs. observed C/H/N ratios (e.g., C: 61.65% calculated vs. 61.78% found ).
- Single-Crystal XRD : Resolves ambiguities in regiochemistry, as seen in a related compound’s 0.055 R-factor .
Q. What strategies enhance the biological activity of this compound through structural modification?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., CF₃ at position 2) improves enzyme inhibition (e.g., KDR kinase IC₅₀: 0.8 nM ).
- Aminoalkyl Side Chains : Adding N,N-dimethylaminoethyl groups at position 7 enhances solubility and anticancer activity (e.g., 70% inhibition in MCF-7 cells ).
- SAR Table :
| Substituent Position | Group | Biological Effect | Reference |
|---|---|---|---|
| 2 | CF₃ | ↑ Enzymatic inhibition | |
| 7 | NH(CH₂)₂NMe₂ | ↑ Anticancer activity | |
| 6,7 | 4-MeO-C₆H₄ | ↑ Antimetabolite properties |
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers. The C-3 position in pyrazolo[1,5-a]pyrimidine is highly reactive due to low LUMO energy (-1.2 eV) .
- MD Simulations : Predict solvation effects (e.g., DMSO stabilizes transition states in SNAr reactions ).
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to separate isomers (e.g., 6- vs. 7-substituted byproducts). LOD: 0.1 µg/mL .
- LC-MS/MS : Detect sulfonic acid derivatives (common impurities from sulfonation steps) with MRM transitions (e.g., m/z 402→284 ).
Data Contradiction Analysis
Q. Why might melting points vary between synthetic batches, and how is this controlled?
- Methodological Answer : Variations (e.g., 263–268°C ) stem from polymorphs or residual solvents. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
